molecular formula C23H19FN4O2 B2396216 3-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034312-38-2

3-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2396216
CAS RN: 2034312-38-2
M. Wt: 402.429
InChI Key: DUAKOLPFCJKUPF-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is a chemical of unknown properties . It is a complex organic compound, likely used in organic synthesis and chemical research .


Molecular Structure Analysis

The molecular formula of the compound is C10H11FN4 . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 4 nitrogen atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 347.4±37.0 °C, and its predicted density is 1.32±0.1 g/cm3 . The compound also has a predicted pKa (acid dissociation constant) of 8.38±0.29 .

properties

IUPAC Name

3-(4-fluorophenoxy)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c1-28-15-18(14-27-28)22-10-5-16(12-25-22)13-26-23(29)17-3-2-4-21(11-17)30-20-8-6-19(24)7-9-20/h2-12,14-15H,13H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAKOLPFCJKUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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